A-Methapred

Description

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3 |

InChI Key |

VHRSUDSXCMQTMA-UHFFFAOYSA-N |

SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Function of Methylprednisolone (B1676475)

This technical guide provides a comprehensive overview of the molecular characteristics and functional mechanisms of methylprednisolone, a potent synthetic glucocorticoid. The document details its structural and physicochemical properties, explores its pharmacokinetics and pharmacodynamics, and elucidates the signaling pathways through which it exerts its well-known anti-inflammatory and immunosuppressive effects.

Molecular Structure and Physicochemical Properties

Methylprednisolone is a synthetic pregnane (B1235032) steroid hormone derived from hydrocortisone (B1673445) and prednisolone (B192156).[1] The introduction of a methyl group at the 6α position of the prednisolone structure enhances its glucocorticoid potency while minimizing mineralocorticoid activity.[2]

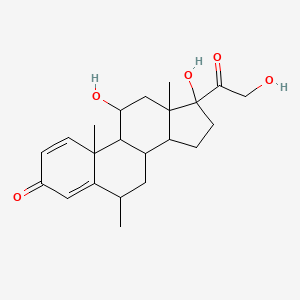

Chemical Structure:

Caption: Chemical structure of methylprednisolone.

1.1 Identification and Formula

| Identifier | Value |

| IUPAC Name | (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one[3][4] |

| CAS Number | 83-43-2[1][2][4] |

| Molecular Formula | C₂₂H₃₀O₅[1][3][4][5] |

| Molecular Weight | 374.47 g/mol [1][2][5] |

1.2 Physicochemical Characteristics

| Property | Value |

| Melting Point | 228-237 °C[1][2] |

| Water Solubility | 120 mg/L at 25°C (Practically insoluble)[6] |

| LogP | 1.82-1.9[3] |

| Appearance | White to practically white, odorless, crystalline powder[6] |

Molecular Mechanism of Action

Methylprednisolone exerts its effects primarily by modulating gene expression through its interaction with intracellular glucocorticoid receptors (GR).[1][7] This process involves both genomic and non-genomic pathways, leading to widespread anti-inflammatory, immunosuppressive, and metabolic effects.[7][8]

2.1 Genomic Signaling Pathway

The primary mechanism of action is genomic, which involves the regulation of gene transcription. Upon entering the cell, methylprednisolone binds to the cytosolic GR, which is part of a multiprotein complex. This binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated methylprednisolone-GR complex into the nucleus.[7][9]

Inside the nucleus, the complex can act in two main ways:

-

Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7][10] This upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin-1), which inhibits phospholipase A2, and Interleukin-10 (IL-10).[7][8][11]

-

Transrepression: The GR complex can, as a monomer, interfere with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][12] By tethering to these pro-inflammatory factors, the GR complex prevents them from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory cytokines (e.g., TNF-α, various interleukins), chemokines, and adhesion molecules.[7][8][10]

Caption: Genomic signaling pathway of methylprednisolone.

2.2 Non-Genomic Mechanisms

Methylprednisolone can also elicit rapid, non-genomic effects that are independent of gene transcription.[8] These can occur through interactions with membrane-bound glucocorticoid receptors, leading to the activation of intracellular signaling cascades that contribute to its anti-inflammatory actions.[8]

Pharmacokinetics and Pharmacodynamics

The clinical efficacy and safety profile of methylprednisolone are determined by its pharmacokinetic and pharmacodynamic properties.

3.1 Pharmacokinetics

| Parameter | Value | Notes |

| Absorption | Well absorbed orally and parenterally[13] | Bioavailability is route-dependent[7] |

| Protein Binding | ~78%[1][13] | Primarily binds to albumin and corticosteroid-binding globulin[7] |

| Volume of Distribution (Vd) | 1.1 - 1.38 L/kg[1][14] | Widely distributed in body tissues[13] |

| Metabolism | Primarily hepatic[1][7] | Mediated by CYP3A4 enzymes[1][13] |

| Elimination Half-life (t½) | 1.8 - 2.6 hours[1][13] | |

| Clearance (CL) | ~280 ml/hr/kg[14] | Decreased in obese individuals[15] |

| Excretion | Mainly renal (as inactive metabolites)[1][7] |

3.2 Pharmacodynamics

Methylprednisolone has a higher affinity for glucocorticoid receptors compared to mineralocorticoid receptors.[1] Its potency is approximately five times that of hydrocortisone.[2]

| Effect | Parameter | Value | Notes |

| Glucocorticoid Receptor Binding | Relative Binding Affinity | ~11.7 (vs. Cortisol=1) | Varies based on assay |

| Suppression of Basophils | IC₅₀ | Similar between morning and afternoon administration[16] | Used as a marker of pharmacodynamic effect |

| Suppression of Helper T-cells | IC₅₀ | No intrinsic difference in obesity[15] | Demonstrates immunosuppressive activity |

| Suppression of Cortisol | IC₅₀ | Similar between different administration times[16] | Indicates HPA axis suppression |

Key Functions and Physiological Effects

The molecular actions of methylprednisolone translate into broad physiological effects, primarily centered on the suppression of inflammation and immune responses.

-

Anti-inflammatory Effects: Methylprednisolone reduces inflammation by inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes through the suppression of phospholipase A2.[7] It also reverses increased capillary permeability and suppresses the migration of polymorphonuclear leukocytes to inflammatory sites.[13][17][18]

-

Immunosuppressive Effects: It inhibits cell-mediated immune functions, particularly those dependent on lymphocytes.[17] Methylprednisolone reduces the proliferation of T-lymphocytes and can diminish antibody production by B-lymphocytes.[7]

-

Metabolic Effects: As a glucocorticoid, it stimulates gluconeogenesis, which can elevate blood glucose levels, and increases muscle protein and bone catabolism.[7][17]

Experimental Protocols

The characterization of methylprednisolone's activity relies on various in vitro and in vivo assays.

5.1 Glucocorticoid Receptor Binding Assay (Radioreceptor Assay)

This protocol is a generalized method for determining the relative binding affinity (RBA) of methylprednisolone for the glucocorticoid receptor.

Objective: To quantify the ability of methylprednisolone to compete with a radiolabeled ligand for binding to the GR.

Methodology:

-

Receptor Preparation: Prepare a cytosol fraction containing glucocorticoid receptors from a suitable source, such as cultured rat hepatoma cells or human keratinocytes.[19][20]

-

Competition Binding: Incubate the cytosol preparation with a constant concentration of a radiolabeled glucocorticoid (e.g., ³H-dexamethasone).

-

Test Compound Addition: In parallel incubations, add increasing concentrations of unlabeled methylprednisolone.

-

Incubation: Allow the mixture to incubate to reach binding equilibrium (e.g., at 0-4°C to minimize receptor degradation).

-

Separation of Bound/Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like charcoal-dextran adsorption or gel filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of methylprednisolone. Calculate the IC₅₀ (the concentration of methylprednisolone that inhibits 50% of the specific binding of the radioligand). The RBA can then be calculated relative to a standard glucocorticoid like dexamethasone (B1670325) or cortisol.

Caption: Workflow for a glucocorticoid receptor binding assay.

5.2 Gene Expression Analysis via RNA-Seq

This protocol outlines a method to study the transcriptional effects of methylprednisolone on specific cell types.

Objective: To identify genes that are differentially expressed in response to methylprednisolone treatment.

Methodology:

-

Cell Culture and Treatment: Culture primary human cells (e.g., hematopoietic or nonhematopoietic cells) from healthy donors. Treat the cells with a specified concentration of methylprednisolone (e.g., 22.7 µM) or a vehicle control (e.g., 0.08% ethanol) for a set duration (e.g., 2 and 6 hours).[21]

-

RNA Isolation: Purify total RNA from the treated and control cells using a suitable RNA extraction kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA selection (poly-A enrichment) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., read counts).

-

Perform differential expression analysis to compare methylprednisolone-treated samples with vehicle-treated controls, identifying significantly up- and down-regulated genes.[21]

-

Conduct pathway and gene set enrichment analysis to understand the biological functions of the differentially expressed genes.[21]

-

References

- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 2. Methylprednisolone | 83-43-2 [chemicalbook.com]

- 3. Methylprednisolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 8. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. medrxiv.org [medrxiv.org]

- 12. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Methylprednisolone pharmacokinetics and pharmacodynamics in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacodynamics of methylprednisolone in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The mechanism of action of a single dose of methylprednisolone on acute inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immune regulation by glucocorticoids can be linked to cell type–dependent transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Methylprednisolone Acetate: A Pharmacokinetic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of methylprednisolone (B1676475) acetate (B1210297) (MPA), a widely used synthetic glucocorticoid. Through a detailed exploration of its absorption, distribution, metabolism, and excretion (ADME), this document aims to equip researchers, scientists, and drug development professionals with the core knowledge required for preclinical and clinical study design and interpretation. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are detailed.

Introduction to Methylprednisolone Acetate

Methylprednisolone acetate is the 21-acetate ester of methylprednisolone, a potent anti-inflammatory and immunosuppressive agent.[1] It is formulated as a crystalline suspension for parenteral administration, primarily via intramuscular (IM) and intra-articular (IA) routes.[1] This formulation provides a depot effect, allowing for slow release of the active drug and a prolonged duration of action.[1][2] Before exerting its systemic effects, MPA must be hydrolyzed by esterases to its active form, methylprednisolone (MP).[3][4]

Absorption

The absorption of methylprednisolone from MPA is characterized by its slow and sustained release from the injection site, a key feature of this depot formulation.[1][2] The rate and extent of absorption are influenced by the route of administration, the specific formulation, and the physiological environment at the site of injection.

Following intramuscular administration in humans, peak plasma concentrations of methylprednisolone are typically observed within 7 to 8 hours.[5] In horses, after intra-articular administration, the maximum plasma concentration of methylprednisolone was reached at 8 hours.[3][6] Studies in dogs have shown a slow absorption half-time of approximately 69 hours after intramuscular injection.[7][8]

Table 1: Pharmacokinetic Parameters of Methylprednisolone after Methylprednisolone Acetate Administration (Intramuscular)

| Species | Dose | Cmax (ng/mL) | Tmax (h) | t½ absorption (h) | Bioavailability (%) | Reference |

| Human | 40 mg | 14.8 ± 8.6 | 7.25 ± 1.04 | - | - | [5] |

| Dog | - | - | - | 69.04 | 42.7 | [7][8] |

| Rat | 50 mg/kg | - | - | 1.26 and 0.219 (dual) | ~50 | [9][10] |

Table 2: Pharmacokinetic Parameters of Methylprednisolone after Methylprednisolone Acetate Administration (Intra-articular)

| Species | Dose | Cmax (ng/mL) | Tmax (h) | Transfer t½ (joint to plasma) (h) | Elimination t½ (h) | Reference |

| Horse | 200 mg | 7.26 ± 3.3 | 8 | 1.7 | 19.2 | [3][6] |

| Horse | 100 mg | Similar to 200 mg dose | - | - | - | [11] |

| Horse | 200 mg | Similar to 100 mg dose | - | - | - | [11] |

Distribution

Once absorbed and hydrolyzed to methylprednisolone, the active drug is distributed throughout the body. Methylprednisolone primarily binds to albumin in the plasma.[12] The volume of distribution at steady state (Vss) for intravenous methylprednisolone sodium succinate (B1194679) has been reported to be 27 ± 8.2 L in humans.[12]

Metabolism

Methylprednisolone acetate is a prodrug that is metabolically activated by hydrolysis to methylprednisolone.[3] This conversion is rapid in blood.[13][14] The active methylprednisolone then undergoes hepatic metabolism to inactive metabolites.[12] Identified metabolites include 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone.[12] A study on the urinary metabolites in humans identified 13 different metabolites of MPA.[15][16][17][18] Interestingly, no significant differences were observed in the metabolic pattern of MPA when administered via intramuscular or intra-articular routes.[15][16]

Excretion

The inactive metabolites of methylprednisolone are primarily excreted in the urine.[12] Following intra-articular administration in horses, methylprednisolone was detectable in urine for a longer duration than in plasma.[19] In one study, after a 200 mg intra-articular dose, methylprednisolone was detectable in the urine for up to 25 days, and in one horse, for as long as 56 days.[19]

Experimental Protocols

The following sections detail typical methodologies employed in the pharmacokinetic studies of methylprednisolone acetate.

Drug Administration and Sample Collection

Intramuscular/Intra-articular Injection: A sterile aqueous suspension of methylprednisolone acetate is administered via intramuscular or intra-articular injection at a specified dose.[5][6]

Blood Sampling: Blood samples are typically collected via venipuncture into tubes containing an anticoagulant (e.g., sodium fluoride-potassium oxalate) at predetermined time points post-administration.[20] The schedule of collection is designed to capture the absorption, distribution, and elimination phases of the drug.

Urine Sampling: Urine samples are collected over specified intervals to assess the excretion of metabolites.[15][16]

Analytical Methodology

The quantification of methylprednisolone and its acetate form in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][20][21]

Sample Preparation: Plasma samples are typically pre-treated to remove proteins and interfering substances. A common method involves a prewash with a non-polar solvent like hexane, followed by liquid-liquid extraction with a solvent such as methylene (B1212753) chloride.[20] An internal standard is added prior to extraction for accurate quantification.[20]

Chromatographic Separation: A reversed-phase HPLC column, such as a C18 column, is commonly used for separation.[20][22] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or acetic acid).[20][22]

Detection: Detection can be performed using ultraviolet (UV) absorbance at a specific wavelength (e.g., 254 nm).[20] For higher sensitivity and specificity, mass spectrometry is employed, often using selective reaction monitoring (SRM) to quantify the parent drug and its metabolites.[15][21]

Mechanism of Action and Signaling Pathway

Methylprednisolone exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[4] Upon binding, the receptor-steroid complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, ultimately resulting in the desired therapeutic effects.[4]

Conclusion

The in vivo pharmacokinetics of methylprednisolone acetate are defined by its slow absorption and prolonged duration of action, a direct consequence of its depot formulation. A thorough understanding of its ADME properties is critical for optimizing dosing regimens and predicting therapeutic outcomes in both preclinical and clinical settings. The methodologies outlined in this guide provide a framework for conducting robust pharmacokinetic evaluations of this important corticosteroid.

References

- 1. Methylprednisolone acetate - Wikipedia [en.wikipedia.org]

- 2. pharkeep.com [pharkeep.com]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. Pharmacokinetics of methylprednisolone acetate after intra-articular administration and its effect on endogenous hydrocortisone and cortisone secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of methylprednisolone, methylprednisolone sodium succinate, and methylprednisolone acetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of methylprednisolone acetate after intra-articular administration and subsequent suppression of endogenous hydrocortisone secretion in exercising horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Preliminary in vitro and in vivo investigations on methylprednisolone and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bovine plasma and synovial fluid kinetics of methylprednisolone and methylprednisolone acetate after intra-articular administration of methylprednisolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary profile of methylprednisolone acetate metabolites in patients following intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Urinary profile of methylprednisolone acetate metabolites in patients following intra-articular and intramuscular administration | Semantic Scholar [semanticscholar.org]

- 17. femsa-cdn.aukkoapps.cl [femsa-cdn.aukkoapps.cl]

- 18. researchgate.net [researchgate.net]

- 19. avmajournals.avma.org [avmajournals.avma.org]

- 20. Validation of the simultaneous determination of methylprednisolone and methylprednisolone acetate in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. uknowledge.uky.edu [uknowledge.uky.edu]

- 22. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Interaction of Methylprednisolone with Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between the synthetic glucocorticoid, methylprednisolone (B1676475), and the glucocorticoid receptor (GR). It covers the fundamental principles of receptor binding, activation, nuclear translocation, and downstream signaling pathways. Furthermore, this document outlines detailed protocols for key experimental assays used to quantify and characterize these interactions, serving as a vital resource for professionals in pharmacology and drug development.

The Glucocorticoid Receptor: Structure and Function

The glucocorticoid receptor (GR) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily that mediates the physiological effects of glucocorticoids.[1] The GR protein is modular, consisting of three primary domains:

-

N-Terminal Domain (NTD): Contains the activation function 1 (AF-1) site, which is crucial for transcriptional activation.

-

DNA-Binding Domain (DBD): A highly conserved region containing two zinc finger motifs that recognize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs).

-

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain contains a hydrophobic pocket that binds to glucocorticoids like methylprednisolone. This binding event triggers a conformational change that activates the receptor.

In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins, most notably heat shock protein 90 (hsp90) and hsp70.[1]

Methylprednisolone Binding, Receptor Activation, and Translocation

Methylprednisolone, a synthetic corticosteroid, exerts its effects by passively diffusing across the cell membrane and binding to the LBD of the cytoplasmic GR.[2] This binding event is the initiating step in a cascade of molecular events:

-

Ligand Binding: Methylprednisolone occupies the hydrophobic pocket within the LBD.

-

Conformational Change & Chaperone Dissociation: The binding of methylprednisolone induces a significant conformational change in the GR protein. This altered structure leads to the dissociation of the hsp90/hsp70 chaperone complex.

-

Nuclear Translocation: The dissociation of chaperone proteins unmasks nuclear localization signals (NLS) on the GR. The activated methylprednisolone-GR complex is then actively transported into the nucleus through the nuclear pore complex.[3]

The process of GR activation and nuclear translocation is a fundamental mechanism for all active glucocorticoids.

Figure 1: Canonical Glucocorticoid Receptor Signaling Pathway.

Quantitative Binding and Potency Data

The therapeutic activity of a glucocorticoid is closely related to its binding affinity for the GR. Higher affinity generally correlates with greater potency. The data are often presented as relative binding affinity (RBA) or relative potency compared to a standard glucocorticoid like cortisol or dexamethasone (B1670325).

Table 1: Comparative Glucocorticoid Potency

| Glucocorticoid | Relative Glucocorticoid Potency |

| Cortisol | 1.0 |

| Prednisolone | 5.0 |

| Methylprednisolone | 5.0 |

| Dexamethasone | 30 |

Data sourced from Endotext, reflecting relative anti-inflammatory potency where Cortisol = 1.[4]

Table 2: Glucocorticoid Receptor Binding Affinities in Human Mononuclear Leukocytes

| Glucocorticoid | Dissociation Constant (Kd) (nmol/L) |

| Cortisol | 17.5 ± 1.7 |

| Dexamethasone | 5.7 ± 0.3 |

Data represents the mean ± SE for normotensive volunteers.[5] A lower Kd value indicates a higher binding affinity.

Downstream Signaling: Transactivation and Transrepression

Once in the nucleus, the methylprednisolone-GR complex modulates gene expression primarily through two genomic mechanisms:

-

Transactivation: As a homodimer, the GR complex binds directly to GREs in the promoter regions of target genes.[3] This binding event typically recruits co-activator proteins and the transcriptional machinery to enhance the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The anti-inflammatory effects of glucocorticoids are also heavily mediated by the repression of pro-inflammatory gene expression. This occurs primarily through a GRE-independent mechanism where the monomeric methylprednisolone-GR complex physically interacts with and inhibits other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).[2] This protein-protein interaction prevents NF-κB and AP-1 from binding to their respective DNA response elements, thereby blocking the transcription of cytokines, chemokines, and other inflammatory mediators.

Figure 2: GR-mediated Transrepression of NF-κB Signaling.

Experimental Protocols

Characterizing the binding of methylprednisolone to the GR requires specific and robust experimental techniques. Below are detailed methodologies for key assays.

Whole-Cell Radioligand Competitive Binding Assay

This assay determines the affinity of a non-radiolabeled compound (e.g., methylprednisolone) by measuring its ability to compete with a radiolabeled ligand for GR binding sites.

Objective: To determine the inhibition constant (Ki) or IC50 of methylprednisolone for the glucocorticoid receptor.

Materials:

-

Cell line expressing GR (e.g., human mononuclear leukocytes, THP-1 cells).[6]

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Unlabeled methylprednisolone (competitor).

-

Unlabeled dexamethasone (for non-specific binding determination).

-

Assay Buffer (e.g., RPMI 1640).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

Glass fiber filters and vacuum filtration manifold.

Protocol:

-

Cell Preparation: Harvest cells and resuspend in ice-cold assay buffer to a known concentration (e.g., 1 x 10⁶ cells/mL).

-

Assay Setup: In a series of tubes, prepare serial dilutions of unlabeled methylprednisolone.

-

Total Binding: Prepare tubes containing cells and a fixed, saturating concentration of [³H]dexamethasone only.

-

Non-Specific Binding (NSB): Prepare tubes containing cells, [³H]dexamethasone, and a large excess (e.g., 1000-fold) of unlabeled dexamethasone.

-

Competitive Binding: To the serial dilution tubes, add the cell suspension and the fixed concentration of [³H]dexamethasone.

-

Incubation: Incubate all tubes at a specified temperature (e.g., 24°C) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).[7]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The cells, with bound radioligand, will be trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of methylprednisolone.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of methylprednisolone that inhibits 50% of specific [³H]dexamethasone binding).

-

Calculate the Ki value using the Cheng-Prusoff equation if necessary.

-

Figure 3: Workflow for a Radioligand Competitive Binding Assay.

GR Nuclear Translocation Assay (High-Content Imaging)

This assay visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon ligand stimulation.

Objective: To measure the extent and kinetics of methylprednisolone-induced GR nuclear translocation.

Materials:

-

U2OS or HEK293 cell line stably expressing a fluorescently-tagged GR (e.g., EGFP-GR).[8]

-

96-well imaging plates.

-

Methylprednisolone solution.

-

Assay Buffer.

-

Fixing Solution (e.g., 4% paraformaldehyde).

-

Nuclear counterstain (e.g., Hoechst dye).

-

High-Content Imaging System or automated fluorescence microscope.

Protocol:

-

Cell Plating: Seed the EGFP-GR expressing cells into a 96-well imaging plate and culture for 18-24 hours to allow for attachment.[8]

-

Compound Treatment: Remove the culture medium and add Assay Buffer containing various concentrations of methylprednisolone (or vehicle control) to the wells.

-

Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1-2 hours) to allow for translocation.[8]

-

Fixation: Gently remove the compound solution and add Fixing Solution to each well. Incubate at room temperature for 20 minutes.

-

Staining: Wash the cells with Phosphate-Buffered Saline (PBS). Add the nuclear counterstain solution (e.g., Hoechst) and incubate for at least 30 minutes.

-

Imaging: Acquire images of each well using an automated fluorescence microscope. Use two channels: one for the nuclear stain (e.g., DAPI/Hoechst channel) and one for the EGFP-GR signal (e.g., FITC/GFP channel).[8]

-

Image Analysis: Use automated image analysis software to:

-

Identify the nucleus in each cell based on the Hoechst signal.

-

Identify the cytoplasm by creating a "ring" or mask around the nuclear area.

-

Measure the mean fluorescence intensity of EGFP-GR in both the nuclear and cytoplasmic compartments for hundreds to thousands of cells per well.

-

Calculate a translocation metric, such as the ratio or difference of nuclear to cytoplasmic fluorescence intensity.

-

-

Data Analysis: Plot the translocation metric against the log concentration of methylprednisolone to generate a dose-response curve and calculate the EC50 for translocation.

Figure 4: Workflow for a High-Content GR Nuclear Translocation Assay.

References

- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthesis of Methylprednisolone: A Technical History and Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of methylprednisolone (B1676475), a potent synthetic glucocorticoid. It details the seminal work of The Upjohn Company in the mid-20th century, which led to the development of this crucial anti-inflammatory agent. This document outlines the key chemical and biotechnological transformations involved in its synthesis, presenting detailed experimental protocols for core reactions. Quantitative data from various synthetic methodologies are summarized for comparative analysis. Furthermore, this guide illustrates the primary mechanism of action of methylprednisolone through its influence on the glucocorticoid receptor and subsequent signaling pathways. The information is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the scientific journey and technical intricacies behind the synthesis of methylprednisolone.

Introduction: The Dawn of a Potent Anti-inflammatory Agent

The mid-20th century marked a significant era in the development of steroid-based therapeutics. Following the discovery of cortisone's profound anti-inflammatory effects, research efforts intensified to create synthetic analogs with enhanced potency and improved safety profiles.[1][2] Methylprednisolone emerged from this wave of innovation as a more potent derivative of prednisolone (B192156), exhibiting a greater anti-inflammatory activity with a reduced tendency for sodium and water retention.[3] First synthesized and manufactured by The Upjohn Company, methylprednisolone received FDA approval in October 1957, a milestone in the treatment of a wide array of inflammatory and autoimmune conditions.[3]

The development of methylprednisolone was a testament to the burgeoning field of steroid chemistry, leveraging both intricate chemical modifications and pioneering biotechnological processes. The key structural modification, the addition of a methyl group at the 6α-position of the prednisolone backbone, was a critical innovation that significantly enhanced its glucocorticoid activity. This guide delves into the technical details of the synthetic routes developed to achieve this molecular architecture, providing a historical and practical resource for the scientific community.

The Genesis of Methylprednisolone: A Historical Perspective

The journey to methylprednisolone was built upon foundational discoveries in steroid synthesis. The initial production of cortisone (B1669442) was a complex and costly multi-step chemical process.[4][5] A major breakthrough came from the research laboratories of The Upjohn Company, where scientists like Durey Peterson and Herbert Murray pioneered the use of microbial fermentation to introduce the crucial oxygen atom at the 11-position of the steroid nucleus.[5] This microbiological oxidation, using common molds of the Rhizopus genus, dramatically simplified the synthesis of cortisone and hydrocortisone (B1673445).[5]

Building on this expertise, Upjohn's researchers, including a team led by John Hogg, further refined these processes.[4] The subsequent development of prednisone (B1679067) and prednisolone by Arthur Nobile and his colleagues at Schering Corporation, through the microbial dehydrogenation of cortisone and hydrocortisone by Corynebacterium simplex (now reclassified as Nocardioides simplex), set the stage for the next generation of corticosteroids.[6][7] It was in this competitive and innovative environment that Upjohn's scientists successfully introduced the 6α-methyl group to the prednisolone structure, giving rise to methylprednisolone.

Synthetic Pathways to Methylprednisolone

The synthesis of methylprednisolone can be achieved through several routes, most commonly commencing from hydrocortisone or pregnenolone (B344588) acetate. These pathways involve a series of key chemical and biochemical transformations. A representative synthetic workflow is illustrated below.

Caption: A simplified workflow for the synthesis of methylprednisolone from hydrocortisone.

Key Synthetic Steps and Experimental Protocols

The following sections provide a detailed look into the critical reactions involved in a common synthetic route to methylprednisolone.

3.1.1. Microbial 1,2-Dehydrogenation of Hydrocortisone to Prednisolone

This biotransformation is a cornerstone of modern steroid synthesis, offering high specificity and avoiding harsh chemical reagents.

-

Microorganism: Nocardioides simplex (formerly Arthrobacter simplex or Corynebacterium simplex) ATCC 6946 is commonly employed.[6]

-

Protocol:

-

Cultivation: N. simplex is cultivated in a suitable medium (e.g., GYA or GEM III N) at a controlled pH (typically 6.0-7.0) and temperature (26-30°C) for 24-48 hours in a rotary shaker.[8]

-

Substrate Addition: Hydrocortisone is added to the culture medium. The concentration can vary, with some processes using up to 40 g/L.[9]

-

Biotransformation: The fermentation is continued, and the conversion of hydrocortisone to prednisolone is monitored. The reaction is typically complete within a few hours to a couple of days, depending on the conditions.[9][10]

-

Extraction and Purification: The product, prednisolone, is extracted from the fermentation broth using an organic solvent and purified.

-

3.1.2. Synthesis of 6-Methylene Intermediate from Prednisolone

This step introduces the carbon atom at the 6-position, which will become the methyl group.

-

Protocol:

-

Dissolve prednisolone in a suitable solvent system, such as ethanol (B145695).

-

Add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid and stir.

-

Introduce a formaldehyde (B43269) solution and N-methylaniline and continue stirring at room temperature for several hours.

-

Adjust the pH to 1-2 with concentrated hydrochloric acid and stir for an additional period.

-

Precipitate the methylene intermediate by diluting the reaction mixture with water.

-

Isolate the solid product by filtration, wash until neutral, and dry. Molar yields for this step can be as high as 94.8%.[11]

-

3.1.3. Reduction of the Methylene Intermediate to 6β-Methylprednisolone

This step reduces the exocyclic double bond to form the methyl group.

-

Protocol:

-

Suspend the methylene intermediate in a solvent mixture, for example, absolute ethanol and cyclohexene.

-

Add a palladium on carbon (Pd/C) catalyst (e.g., 10% Pd/C) and triethylamine.

-

Heat the reaction mixture to 65-70°C and maintain for several hours.

-

After the reaction is complete, filter to remove the catalyst.

-

Evaporate the filtrate to dryness to obtain the crude 6β-methylprednisolone. This process can yield over 90% of the product.[12]

-

3.1.4. Isomerization and Final Purification

The final step involves the conversion of the 6β-isomer to the desired 6α-methylprednisolone, followed by purification. The exact industrial conditions for this isomerization are often proprietary. However, subsequent purification is typically achieved through recrystallization from a suitable solvent like acetone (B3395972) to achieve high purity.[13]

Quantitative Analysis of Synthesis

The efficiency of methylprednisolone synthesis is dependent on the chosen route and the optimization of each reaction step. The following table summarizes reported yields and purity for various stages of the synthesis.

| Reaction Step | Starting Material | Product | Reported Yield | Reported Purity | Reference |

| Methylene Reaction | Hydrocortisone | Methylene Intermediate | 94.8% (molar) | 95% (HPLC) | [11] |

| Reduction Reaction | Methylene Intermediate | 6β-Methylprednisolone | 93.5% | 94.7% (6β-isomer) | [12] |

| Hydrolysis | 6α-methyl-11β,17α-dihydroxypregn-1,4-diene-3,20-dione 21-acetate | Methylprednisolone | 89% | >99% (HPLC) | [14] |

| Overall Synthesis | Pregnenolone Acetate | Methylprednisolone | 42.3% | 98.5% | [14] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Methylprednisolone exerts its potent anti-inflammatory and immunosuppressive effects primarily by acting as an agonist for the glucocorticoid receptor (GR).[15] The mechanism involves a cascade of intracellular events that ultimately alter gene expression.

Upon diffusing across the cell membrane, methylprednisolone binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of associated proteins and the translocation of the methylprednisolone-GR complex into the nucleus.

Caption: The signaling pathway of methylprednisolone via the glucocorticoid receptor.

In the nucleus, the activated complex can modulate gene expression in two primary ways:

-

Transactivation: The GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: More significantly for its anti-inflammatory effects, the GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB).[15] It achieves this by either directly interacting with NF-κB or by inducing the expression of inhibitor of kappa B (IκB), which sequesters NF-κB in the cytoplasm.[16][17] By preventing NF-κB from binding to the promoter regions of pro-inflammatory genes, methylprednisolone effectively suppresses the expression of cytokines, chemokines, and adhesion molecules that drive the inflammatory response.[16]

Analytical Characterization

The identity and purity of methylprednisolone and its intermediates are confirmed using various analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of methylprednisolone exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed around 3400 cm⁻¹ (O-H stretching), 1710 cm⁻¹ (C=O stretching of the ketone in the A-ring), 1660 cm⁻¹ (C=O stretching of the side chain ketone), and 1620 cm⁻¹ (C=C stretching in the A-ring).[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of methylprednisolone. The ¹H NMR spectrum shows characteristic signals for the methyl protons, olefinic protons, and the protons of the steroid backbone.[20][21] Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton.[22][23]

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of methylprednisolone and its derivatives, often after a derivatization step to increase volatility.[24][25][26][27]

Conclusion

The discovery and synthesis of methylprednisolone represent a significant achievement in medicinal chemistry and biotechnology. The work of scientists at The Upjohn Company and other institutions laid the groundwork for the large-scale production of this vital anti-inflammatory drug. The synthetic routes, which cleverly combine chemical and microbial transformations, highlight the power of interdisciplinary approaches in drug development. A thorough understanding of these synthetic pathways, coupled with a detailed knowledge of its mechanism of action, is essential for the continued development of novel and improved corticosteroid therapies. This guide serves as a technical resource to support these ongoing research and development endeavors.

References

- 1. The cortisone era: aspects of its impact. Some contributions of the Merck Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. acs.org [acs.org]

- 6. WO2006124141A2 - A process of preparing prednisolone devoid of steroid-derived impurities using recombinant e. coli transformed with a δ1-dehydrogenase gene - Google Patents [patents.google.com]

- 7. Prednisone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. A New 3-Ketosteroid-Δ1–Dehydrogenase with High Activity and Broad Substrate Scope for Efficient Transformation of Hydrocortisone at High Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of Prednisolone by Pseudomonas oleovorans Cells Incorporated Into PVP/PEO Radiation Crosslinked Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN110655549A - Preparation method of 6 beta-methylprednisolone - Google Patents [patents.google.com]

- 12. Preparation method of methylprednisolone hemisuccinate impurity - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN101418029B - Method for synthesizing methylprednisolone - Google Patents [patents.google.com]

- 14. CN1763066A - Methylprednisolone chemical synthesis method - Google Patents [patents.google.com]

- 15. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Methylprednisolone(83-43-2) IR Spectrum [m.chemicalbook.com]

- 20. thomastobin.com [thomastobin.com]

- 21. researchgate.net [researchgate.net]

- 22. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 23. researchgate.net [researchgate.net]

- 24. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry [mdpi.com]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Role of Methylprednisolone in Suppressing Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone (B1676475), a potent synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune conditions.[1][2] Its therapeutic efficacy is rooted in its profound ability to modulate the intricate signaling networks that drive the inflammatory response. This technical guide provides a comprehensive examination of the molecular mechanisms by which methylprednisolone exerts its anti-inflammatory effects. We will delve into the canonical genomic pathways involving the glucocorticoid receptor, including transactivation and transrepression, as well as the rapid non-genomic actions of the steroid. Key inflammatory signaling cascades, such as NF-κB, AP-1, and MAPK pathways, will be dissected to illustrate the multifaceted inhibitory actions of methylprednisolone. This guide will further present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the key signaling pathways to offer a thorough resource for researchers and professionals in the field.

Introduction to Methylprednisolone

Methylprednisolone is a synthetic glucocorticoid derived from hydrocortisone (B1673445) (cortisol) and is characterized by its potent anti-inflammatory and immunosuppressive properties with minimal mineralocorticoid activity.[2][3] It is utilized in the treatment of a diverse range of conditions, including but not limited to, allergic reactions, arthritis, asthma exacerbations, and acute exacerbations of multiple sclerosis.[2] The primary mechanism of action of methylprednisolone, like other corticosteroids, involves its interaction with the intracellular glucocorticoid receptor (GR), leading to broad changes in gene expression and cellular function.[1]

The Glucocorticoid Receptor: The Central Mediator of Methylprednisolone Action

The biological effects of methylprednisolone are predominantly mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex.[5]

Upon binding to methylprednisolone, which passively diffuses across the cell membrane, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[1][6] Within the nucleus, the activated methylprednisolone-GR complex modulates gene transcription through two primary genomic mechanisms: transactivation and transrepression.[4]

Genomic Mechanisms

Transactivation: The methylprednisolone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][4] This binding typically leads to the upregulation of anti-inflammatory genes. A key example is the induction of annexin-1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][6]

Transrepression: A significant portion of methylprednisolone's anti-inflammatory effects is attributed to its ability to suppress the expression of pro-inflammatory genes.[7] This is primarily achieved through the interference of the methylprednisolone-GR complex with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2] This interaction does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from binding to their respective DNA response elements.[7]

Non-Genomic Mechanisms

In addition to the well-established genomic effects that have a slower onset, methylprednisolone can also exert rapid, non-genomic effects.[8][9] These actions are initiated within minutes and are independent of gene transcription and protein synthesis.[9][10] The proposed mechanisms for these rapid effects include:

-

Membrane-bound GRs: Evidence suggests the existence of membrane-bound glucocorticoid receptors (mGRs) that can initiate rapid intracellular signaling cascades upon methylprednisolone binding.[5][8]

-

Cytosolic GR-mediated signaling: The cytoplasmic GR, upon binding methylprednisolone, can interact with and modulate the activity of various signaling proteins without translocating to the nucleus.[5]

-

Physicochemical interactions with cellular membranes: At high concentrations, methylprednisolone may directly interact with cellular membranes, altering their properties and the function of membrane-associated proteins.[11]

These non-genomic actions can influence ion transport and intracellular signaling pathways, contributing to the immediate anti-inflammatory and immunosuppressive effects of the drug.[8][11]

Suppression of Key Inflammatory Signaling Pathways

Methylprednisolone's anti-inflammatory prowess lies in its ability to interfere with multiple signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] Methylprednisolone potently inhibits NF-κB signaling through several mechanisms:

-

Induction of IκBα: The methylprednisolone-GR complex can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[12][13]

-

Direct interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[14]

The net effect is a profound suppression of NF-κB-mediated transcription of pro-inflammatory genes.[6][14]

Suppression of the AP-1 Pathway

AP-1 is another crucial transcription factor involved in inflammation and immune responses. The activated GR can physically interact with components of the AP-1 complex (e.g., c-Jun and c-Fos), thereby inhibiting its transcriptional activity. This leads to a reduction in the expression of AP-1-dependent pro-inflammatory genes.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) play a significant role in mediating cellular responses to a variety of inflammatory stimuli.[15] Methylprednisolone can interfere with MAPK signaling, although the effects can be complex and cell-type specific. One established mechanism is the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby dampening downstream inflammatory signaling.[16] However, some studies have also reported that methylprednisolone can suppress MAPK phosphorylation through other mechanisms.[17]

Quantitative Data on Methylprednisolone's Anti-inflammatory Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of methylprednisolone on key inflammatory markers.

Table 1: Effect of Methylprednisolone on Cytokine Production

| Cytokine | Cell/System | Stimulus | Methylprednisolone Concentration/Dose | % Inhibition / Effect | Reference |

| IL-6 | Human peripheral blood mononuclear cells | LPS | 10 ng/mL | Significant reduction | [18] |

| TNF-α | Rat spinal cord injury model | Trauma | 30 mg/kg, i.v. | 55% reduction in expression | [14] |

| IL-17 | Rat lymph node cells | Concanavalin A | 0.1 - 100 ng/mL | Dose-dependent inhibition | [18] |

| IFN-γ | Rat lymph node cells | Concanavalin A | 10 ng/mL | Significant inhibition | [18] |

| IL-8 | Isolated cardiopulmonary bypass system | CPB | Not specified | Significantly less increase compared to control | [19] |

| IL-1β | Patients with ARDS | ARDS | Prolonged infusion | Significant reduction vs. placebo | [20] |

Table 2: Effects of Methylprednisolone on Inflammatory Markers and Cellular Processes

| Marker/Process | Model System | Methylprednisolone Dose/Concentration | Observed Effect | Reference |

| NF-κB binding activity | Rat spinal cord injury model | 30 mg/kg, i.v. | Significant reduction | [14] |

| Neutrophil influx | Rat polyvinyl sponge implant | Large intravascular doses | Markedly inhibited | [21] |

| C-reactive protein (CRP) | Patients with severe CAP | Not specified | Lower values in non-lymphopenic patients | [22] |

| Protein C levels | Patients with early ARDS | Continuous low-dose infusion | Increased to normal levels | [23] |

| Proadrenomedullin | Patients with early ARDS | Continuous low-dose infusion | Significant decrease | [23] |

Key Experimental Protocols

Western Blot for NF-κB Activation

This protocol is used to assess the effect of methylprednisolone on the activation of NF-κB by measuring the levels of key proteins in the pathway.

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages, endothelial cells) to 70-80% confluency. Pre-treat cells with various concentrations of methylprednisolone for a specified time (e.g., 1 hour) before stimulating with a pro-inflammatory agent (e.g., TNF-α, LPS) for an appropriate duration.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

ELISA for Cytokine Measurement

This protocol quantifies the concentration of specific cytokines in cell culture supernatants or biological fluids following methylprednisolone treatment.[24]

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[24]

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add serially diluted standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

-

Substrate Addition and Measurement: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Glucocorticoid Receptor (GR) Luciferase Reporter Assay

This assay measures the transcriptional activity of the GR in response to methylprednisolone.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid encoding the GR and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter.

-

Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of methylprednisolone or vehicle control.

-

Cell Lysis and Luciferase Assay: After the desired incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

-

Data Normalization and Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve to determine the EC50 of methylprednisolone.

Visualizing the Pathways: Diagrams and Workflows

Caption: Genomic mechanism of methylprednisolone action.

Caption: Methylprednisolone's inhibition of the NF-κB pathway.

Caption: General experimental workflow for a sandwich ELISA.

Conclusion

Methylprednisolone exerts its potent anti-inflammatory effects through a sophisticated and multi-pronged approach. By engaging the glucocorticoid receptor, it orchestrates a complex series of genomic and non-genomic events that culminate in the suppression of key inflammatory pathways, most notably the NF-κB, AP-1, and MAPK signaling cascades. This leads to a marked reduction in the production of pro-inflammatory mediators and the recruitment of immune cells to sites of inflammation. A thorough understanding of these intricate mechanisms is paramount for the rational use of methylprednisolone in clinical practice and for the development of novel anti-inflammatory therapies with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of inflammation and immunopharmacology.

References

- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Receptor/gene/protein-mediated signaling connects methylprednisolone exposure to metabolic and immune-related pharmacodynamic actions in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]

- 7. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-genomic Actions of Methylprednisolone Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Non-genomic glucocorticoid effects to provide the basis for new drug developments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylprednisolone Promotes Mycobacterium smegmatis Survival in Macrophages through NF-κB/DUSP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methylprednisolone inhibits interleukin-17 and interferon-gamma expression by both naive and primed T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atsjournals.org [atsjournals.org]

- 21. The mechanism of action of a single dose of methylprednisolone on acute inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. publications.ersnet.org [publications.ersnet.org]

- 23. Effects of Methylprednisolone Infusion on Markers of Inflammation, Coagulation and Angiogenesis in Early ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cytokine Elisa [bdbiosciences.com]

The Impact of Methylprednisolone on Cytokine Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone (B1676475), a potent synthetic glucocorticoid, is widely utilized for its profound anti-inflammatory and immunosuppressive effects. A primary mechanism underlying these properties is its ability to modulate the expression of a wide array of cytokine genes. This technical guide provides an in-depth analysis of the molecular mechanisms by which methylprednisolone exerts its effects on cytokine gene expression, with a focus on the signaling pathways involved, quantitative changes in cytokine levels, and detailed experimental protocols for researchers in the field. The information is presented to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug development.

Introduction

Cytokines are a broad and diverse category of small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them. They are involved in a complex network of interactions that regulate immune responses and inflammatory processes. Dysregulation of cytokine production is a hallmark of numerous inflammatory and autoimmune diseases. Methylprednisolone, a member of the glucocorticoid class of steroid hormones, is a cornerstone in the management of these conditions. Its therapeutic efficacy is largely attributed to its ability to suppress the expression of pro-inflammatory cytokines while simultaneously upregulating anti-inflammatory mediators.[1][2] This guide will delve into the core mechanisms of methylprednisolone's action on cytokine gene expression, providing both a theoretical framework and practical experimental guidance.

Signaling Pathways Modulated by Methylprednisolone

The effects of methylprednisolone on cytokine gene expression are primarily mediated through its interaction with the glucocorticoid receptor (GR). This interaction initiates a cascade of events that ultimately alter the transcription of target genes.

The Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, methylprednisolone binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSPs and subsequent translocation into the nucleus.[3] Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like Glucocorticoid-Induced Leucine Zipper (GILZ) and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1).[4][5]

-

Transrepression: The GR can interfere with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key regulators of pro-inflammatory cytokine gene expression. This "tethering" mechanism does not involve direct GR-DNA binding but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from effectively activating their target genes.[6][7]

Inhibition of Pro-inflammatory Transcription Factors: NF-κB and AP-1

NF-κB and AP-1 are critical transcription factors that drive the expression of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8. Methylprednisolone, through the activated GR, potently inhibits the activity of both NF-κB and AP-1.

The transrepression of NF-κB by the GR can occur through several mechanisms:

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its DNA consensus sequence.[6]

-

Induction of IκBα: The GR can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation and activity.[8]

Similarly, the GR can physically interact with components of the AP-1 complex (e.g., c-Jun and c-Fos), leading to the repression of AP-1-mediated gene transcription.[7]

Quantitative Effects of Methylprednisolone on Cytokine Gene Expression

The administration of methylprednisolone leads to significant and measurable changes in the expression levels of a wide range of cytokine genes. The following tables summarize quantitative data from various studies, illustrating the potent suppressive effects on pro-inflammatory cytokines and, in some cases, the induction of anti-inflammatory mediators.

Table 1: In Vitro Effects of Methylprednisolone on Pro-inflammatory Cytokine Gene Expression

| Cytokine | Cell Type/Model | Methylprednisolone Concentration | Duration of Treatment | Fold Change/Percent Reduction in mRNA | Reference |

| TNF-α | Human Monocytic Cells (U937) | Graded concentrations | 6 hours | Dose-dependent reduction | [1] |

| IL-6 | Human Bronchial Epithelial Cells | 1 µM | 24 hours | Significant reduction | [9] |

| IL-1β | Human Monocytes | 10⁻⁶ M | 3 hours | Significant reduction | [1] |

| IFN-γ | Rat Lymph Node Cells | 10 ng/mL | 24 hours | Marked inhibitory effect | [10] |

| IL-17 | Rat Lymph Node Cells | 10 ng/mL | 24 hours | Significant reduction | [10] |

Table 2: In Vivo Effects of Methylprednisolone on Pro-inflammatory Cytokine Gene Expression

| Cytokine | Disease Model/Patient Population | Methylprednisolone Dosage | Duration of Treatment | Fold Change/Percent Reduction in mRNA | Reference |

| TNF-α | Spinal Cord Injury (Rat) | 30 mg/kg | Immediately after injury | 55% reduction | [11] |

| IL-6 | Cardiopulmonary Bypass Patients | 30 mg/kg | Pre- and post-operative | Significant decrease | [12] |

| IL-8 | Cardiopulmonary Bypass Patients | 30 mg/kg | Pre- and post-operative | Significant decrease | [12] |

| IFN-γ | Experimental Autoimmune Encephalomyelitis (Rat) | Daily injections | 3 days | Significant inhibition | [13] |

| IL-17 | Experimental Autoimmune Encephalomyelitis (Rat) | Daily injections | 3 days | Significant inhibition | [13] |

Table 3: Effects of Methylprednisolone on Anti-inflammatory Cytokine Gene Expression

| Cytokine | Cell Type/Model | Methylprednisolone Concentration/Dosage | Duration of Treatment | Fold Change/Percent Induction in mRNA | Reference |

| IL-10 | ARDS Patients | 2 mg/kg/day | Progressive | Significant progressive increases | [2] |

| GILZ | Multiple Sclerosis Patients | IVMP | 1 hour post-treatment | Significantly higher in responders | [10][14] |

| MKP-1 | Airway Smooth Muscle Cells | 1 µM Dexamethasone | 24 hours | 44.6-fold increase | [5] |

Experimental Protocols

To aid researchers in studying the effects of methylprednisolone on cytokine gene expression, this section provides detailed methodologies for key experiments.

Quantification of Cytokine mRNA Expression by Real-Time PCR

This protocol outlines the steps for measuring changes in cytokine mRNA levels in cells treated with methylprednisolone.

Experimental Workflow:

Materials:

-

Cell culture reagents

-

Methylprednisolone

-

RNA extraction kit (e.g., TRIzol, RNeasy Kit)

-

Reverse transcription kit

-

Real-time PCR master mix (e.g., SYBR Green or TaqMan)

-

Cytokine-specific primers (see Table 4 for examples)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with methylprednisolone at various concentrations and for different durations. Include a vehicle-treated control group.

-

Total RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a master mix, cDNA template, and cytokine-specific primers. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the real-time PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in cytokine gene expression.

Table 4: Example Primer Sequences for Human Cytokine Gene Expression Analysis

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |

| IL-6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC |

| IL-1β | ATGATGGCTTATTACAGTGGCAA | GTCGGAGATTCGTAGCTGGA |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

Measurement of Cytokine Protein Levels by ELISA

This protocol describes how to quantify the amount of secreted cytokines in cell culture supernatants or biological fluids.

Procedure:

-

Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add cell culture supernatants or other biological samples to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.[15][16]

Analysis of NF-κB Pathway Activation by Western Blotting

This protocol is for assessing the levels of key proteins in the NF-κB signaling pathway, such as the p65 subunit and IκBα.

Procedure:

-

Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from methylprednisolone-treated and control cells.

-

Protein Quantification: Determine the protein concentration of the extracts using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p65 or anti-IκBα) at an appropriate dilution (e.g., 1:1000).[17][18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).[19][20]

Assessment of NF-κB DNA Binding Activity by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.

Procedure:

-

Nuclear Extract Preparation: Isolate nuclear extracts from treated and control cells.[21][22]

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods. A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to the binding reaction to confirm the identity of the protein in the complex.[23]

Conclusion

Methylprednisolone exerts a powerful regulatory influence on cytokine gene expression, which forms the basis of its anti-inflammatory and immunosuppressive therapeutic applications. By activating the glucocorticoid receptor, methylprednisolone initiates a complex series of molecular events that lead to the suppression of pro-inflammatory cytokine production, primarily through the inhibition of key transcription factors like NF-κB and AP-1, and the induction of anti-inflammatory genes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field to further investigate and harness the therapeutic potential of methylprednisolone and other glucocorticoids in managing inflammatory and autoimmune diseases. A thorough understanding of these mechanisms is essential for the development of more targeted and effective anti-inflammatory therapies with improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. atsjournals.org [atsjournals.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Frontiers | GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of Severity Biomarkers and Immunological Features of Methylprednisolone Therapy for Severe COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylprednisolone stimulated gene expression (GILZ, MCL-1) and basal cortisol levels in multiple sclerosis patients in relapse are associated with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]